methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate
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Overview
Description
Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a fluorophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to the oxazole ring using a dehydrating agent such as phosphorus oxychloride. The resulting oxazole intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions for substitution reactions.
Major Products Formed:
- Oxazole N-oxides from oxidation.
- Reduced oxazole derivatives from reduction.
- Various substituted oxazoles from electrophilic aromatic substitution.
Scientific Research Applications
Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism by which methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate
- Methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
- Methyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate
Comparison: Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it potentially more effective in certain applications compared to its chloro, bromo, or methyl analogs .
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONAEUURGWZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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